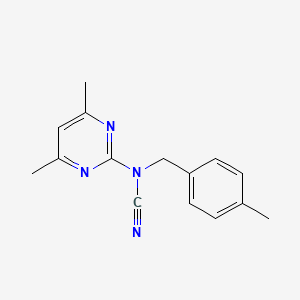![molecular formula C15H12N4O3S B5761109 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide](/img/structure/B5761109.png)
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide, also known as NitroPDAA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. NitroPDAA belongs to the class of acrylamide derivatives and is widely used in various fields of research, including biochemistry, molecular biology, and medicinal chemistry.
Mechanism of Action
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide works by irreversibly binding to the active site of PTPs, thereby inhibiting their activity. The compound forms a covalent bond with the cysteine residue of the enzyme, which results in the inhibition of its phosphatase activity.
Biochemical and Physiological Effects:
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of PTPs. 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has also been shown to inhibit the growth of several types of cancer cells, making it a potential anticancer agent.
Advantages and Limitations for Lab Experiments
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has several advantages for laboratory experiments. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying their functions. However, the compound has some limitations, including its irreversible binding to PTPs, which makes it difficult to study the reversibility of PTP inhibition.
Future Directions
There are several future directions for the use of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide in scientific research. One potential direction is the development of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide-based drugs for the treatment of cancer. Another direction is the study of the reversibility of PTP inhibition by 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide, which could lead to the development of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide is a valuable compound in scientific research due to its unique properties. It is a potent and selective inhibitor of PTPs, making it a valuable tool for studying their functions. 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has several biochemical and physiological effects, including its potential as an anticancer agent. There are several future directions for the use of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide in scientific research, which could lead to the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are 2-aminopyridine and 3-nitrobenzaldehyde, which undergo various reactions to form 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide. The final product is obtained in high yield and purity using column chromatography.
Scientific Research Applications
3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has been widely used in scientific research due to its unique properties. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular processes. 3-(3-nitrophenyl)-N-[(2-pyridinylamino)carbonothioyl]acrylamide has been shown to selectively inhibit several PTPs, making it a valuable tool for studying their functions.
properties
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-14(18-15(23)17-13-6-1-2-9-16-13)8-7-11-4-3-5-12(10-11)19(21)22/h1-10H,(H2,16,17,18,20,23)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWRKORVCAROEN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)NC(=S)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-nitrophenyl)-N-(pyridin-2-ylcarbamothioyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-chlorobenzyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5761030.png)


![2-(3,4-dichlorophenyl)-N'-[(4-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5761060.png)

![methyl {3-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5761068.png)
![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)



![2-(1H-benzimidazol-1-yl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5761102.png)
![ethyl 4-[(1-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5761107.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
